4-methoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide
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Overview
Description
4-methoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxy group, a pyridazinone moiety, and a benzamide structure
Mechanism of Action
Target of Action
Compounds like “4-methoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide” often target specific proteins or enzymes in the body. These targets are usually involved in critical biological processes .
Mode of Action
The compound may interact with its target by binding to a specific site on the protein or enzyme. This binding can alter the function of the protein, leading to changes in the biological process it controls .
Biochemical Pathways
The interaction of the compound with its target can affect various biochemical pathways. For example, it might inhibit a pathway that leads to the production of a disease-causing molecule, or it might activate a pathway that helps the body fight off a disease .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound will determine how it is taken up by the body, how it is distributed to different tissues, how it is metabolized into different forms, and how it is eventually excreted. These properties can greatly affect the compound’s bioavailability and its overall effectiveness .
Result of Action
The ultimate effect of the compound will depend on its mode of action and the biochemical pathways it affects. This could range from reducing symptoms of a disease, slowing the progression of a disease, or even curing a disease .
Action Environment
The effectiveness and stability of the compound can be influenced by various environmental factors. These can include the pH of the body, the presence of other molecules or drugs, and even the temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Moiety: The starting material, 1-methyl-6-oxo-1,6-dihydropyridazine, is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling with Benzamide: The pyridazinone intermediate is then coupled with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine or pyridine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.
Reduction: The carbonyl group in the pyridazinone moiety can be reduced to form corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide.
Reduction: Formation of 4-methoxy-N-(2-(1-methyl-6-hydroxy-1,6-dihydropyridazin-3-yl)phenyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide: Similar structure with an acetamide group instead of a benzamide group.
4-methoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)propionamide: Similar structure with a propionamide group.
Uniqueness
4-methoxy-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-methoxy-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-22-18(23)12-11-17(21-22)15-5-3-4-6-16(15)20-19(24)13-7-9-14(25-2)10-8-13/h3-12H,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEBYYHTHRTXNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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